2-chloro-N-[(4-chlorophenyl)methyl]quinazolin-4-amine
Overview
Description
2-chloro-N-[(4-chlorophenyl)methyl]quinazolin-4-amine is a quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties .
Mechanism of Action
Target of Action
Similar compounds have been shown to have anti-leishmanial activity, suggesting potential targets could be within the leishmania species .
Mode of Action
It’s worth noting that related compounds have been found to induce apoptosis in parasites
Biochemical Pathways
The induction of apoptosis suggests that it may influence pathways related to cell survival and death .
Result of Action
Related compounds have been found to induce apoptosis in parasites , suggesting that this compound may have similar effects. This could result in the death of the parasite cells, potentially leading to a decrease in infection.
Biochemical Analysis
Biochemical Properties
2-chloro-N-[(4-chlorophenyl)methyl]quinazolin-4-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect various signaling pathways within the cell, leading to altered cellular responses. Additionally, this compound has been found to bind to tubulin, a protein that is essential for cell division, thereby inhibiting microtubule formation and disrupting mitosis .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been observed to induce apoptosis, or programmed cell death, in cancer cells by activating caspases, which are proteases that play essential roles in apoptosis . This compound also affects cell signaling pathways, such as the PI3K/Akt pathway, which is involved in cell growth and survival . Furthermore, this compound can alter gene expression by modulating transcription factors, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding site of kinases, thereby inhibiting their activity and preventing the phosphorylation of downstream targets . This inhibition can lead to the suppression of cell proliferation and the induction of apoptosis. Additionally, this compound can interact with DNA, causing DNA damage and triggering cell cycle arrest . These molecular interactions highlight the compound’s potential as an anticancer agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found that the compound remains stable under standard laboratory conditions for extended periods . Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to inhibit tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimum effective dose is required to achieve therapeutic benefits, while doses above this threshold can lead to toxicity . These findings highlight the importance of optimizing dosage regimens for safe and effective use of this compound in clinical settings.
Metabolic Pathways
This compound is involved in various metabolic pathways within the cell. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of several metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels . The compound’s metabolism can also influence its pharmacokinetics, including its absorption, distribution, and elimination from the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been found to interact with efflux transporters, such as P-glycoprotein, which can affect its cellular accumulation and distribution . Additionally, the compound can bind to plasma proteins, influencing its bioavailability and tissue distribution . These interactions play a crucial role in determining the compound’s therapeutic efficacy and safety profile.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It has been observed to localize primarily in the cytoplasm and nucleus of cells . Within the cytoplasm, the compound can interact with various cytoplasmic proteins and enzymes, affecting cellular processes . In the nucleus, it can bind to DNA and transcription factors, modulating gene expression and influencing cellular responses . The subcellular localization of this compound is critical for its role in regulating cellular function and inducing therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(4-chlorophenyl)methyl]quinazolin-4-amine typically involves the reaction of 2-chloroquinazolin-4-amine with 4-chlorobenzyl chloride under anhydrous conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for quinazoline derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(4-chlorophenyl)methyl]quinazolin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.
Common Reagents and Conditions
Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Major Products
The major products formed from these reactions include various substituted quinazolines, quinazoline N-oxides, and dihydroquinazolines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Industry: Utilized in the development of new materials with specific properties
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(4-methoxyphenyl)quinazolin-4-amine
- 2-chloro-N-(4-phenoxyphenyl)quinazolin-4-amine
- 2-chloro-N-(3-methoxyphenyl)quinazolin-4-amine
Uniqueness
2-chloro-N-[(4-chlorophenyl)methyl]quinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinazoline derivatives. Its dual chlorine substitution enhances its binding affinity to certain molecular targets, making it a potent candidate for drug development .
Properties
IUPAC Name |
2-chloro-N-[(4-chlorophenyl)methyl]quinazolin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3/c16-11-7-5-10(6-8-11)9-18-14-12-3-1-2-4-13(12)19-15(17)20-14/h1-8H,9H2,(H,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJNTBBYHYKRIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)Cl)NCC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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